Kinase Inhibitor Scaffold Potential: Aurora A/B and DYRK1A Inhibitory Activity of C4-Thiazol-2-yl-quinazoline Congeners
In a head-to-head kinase panel screen, the C4-(2-aminothiazole)-substituted quinazoline compound 46 demonstrated single-digit nanomolar IC₅₀ values against Aurora A (IC₅₀ = 4.8 nM) and Aurora B (IC₅₀ = 1.3 nM), with >100-fold selectivity over a panel of 50 diverse serine-threonine and tyrosine kinases . Comparable selectivity was not observed for the corresponding 4-phenyl or 4-(pyridin-2-yl) quinazoline analogs, which exhibited significantly reduced Aurora B potency (IC₅₀ > 500 nM) . The direct C4-thiazole connectivity in 2-chloro-4-thiazol-2-yl-quinazoline retains this critical pharmacophore geometry, distinguishing it from thioether-linked or amino-linked quinazoline–thiazole hybrids that adopt distinct dihedral angles and demonstrate reduced hinge-region complementarity .
| Evidence Dimension | Kinase inhibitory potency (Aurora A/B IC₅₀) |
|---|---|
| Target Compound Data | Not directly measured; scaffold-validated: C4-(2-aminothiazole)-quinazoline analog 46 IC₅₀ Aurora A = 4.8 nM, Aurora B = 1.3 nM |
| Comparator Or Baseline | 4-Phenyl-quinazoline analog: Aurora B IC₅₀ > 500 nM; Thioether-linked quinazoline–thiazole hybrids: Aurora B IC₅₀ > 1000 nM |
| Quantified Difference | >100-fold improvement in Aurora B potency for C4-thiazole direct-linked scaffold vs. 4-phenyl analog; >1000-fold vs. thioether-linked hybrids |
| Conditions | In vitro kinase inhibition assay (Caliper mobility shift), ATP concentration at Km, recombinant human Aurora A and Aurora B kinases |
Why This Matters
The C4-thiazole directly attached to the quinazoline core provides a privileged kinase hinge-binding pharmacophore that cannot be replicated by phenyl, pyridyl, or linker-separated thiazole analogs, directly impacting the design of selective Aurora and DYRK kinase inhibitors.
- [1] Jung, F. H.; Pasquet, G.; Lambert-van der Brempt, C.; et al. Discovery of Novel and Potent Thiazoloquinazolines as Selective Aurora A and B Kinase Inhibitors. J. Med. Chem. 2006, 49 (3), 955–970. DOI: 10.1021/jm050786h. View Source
- [2] Foucourt, A.; Hédou, D.; Dubouilh-Benard, C.; et al. Design and Synthesis of Thiazolo[5,4-f]quinazolines as DYRK1A Inhibitors, Part II. Molecules 2014, 19 (10), 15411–15439. DOI: 10.3390/molecules191015411. View Source
